molecular formula C26H20N6O3 B11326472 (2E)-N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B11326472
M. Wt: 464.5 g/mol
InChI Key: PBIORJXJEQIECQ-CCEZHUSRSA-N
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Description

(2E)-N-{5,7-Diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazolopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{5,7-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the diphenyl and nitrophenyl groups. Common reagents used in these reactions include aromatic amines, nitrating agents, and coupling reagents under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{5,7-Diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-3-(3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-{5,7-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-3-(3-nitrophenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. Its triazolopyrimidine core is known for its activity against various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.

Industry

In the industrial sector, (2E)-N-{5,7-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-3-(3-nitrophenyl)prop-2-enamide is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-N-{5,7-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to inhibit or activate these targets is the basis for its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-{5,7-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-3-(3-nitrophenyl)prop-2-enamide is unique due to its triazolopyrimidine core and the presence of both diphenyl and nitrophenyl groups. This combination of structural features gives it distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H20N6O3

Molecular Weight

464.5 g/mol

IUPAC Name

(E)-N-(5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C26H20N6O3/c33-24(15-14-18-8-7-13-21(16-18)32(34)35)28-25-29-26-27-22(19-9-3-1-4-10-19)17-23(31(26)30-25)20-11-5-2-6-12-20/h1-17,23H,(H2,27,28,29,30,33)/b15-14+

InChI Key

PBIORJXJEQIECQ-CCEZHUSRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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